N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide
Overview
Description
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is a complex organic compound that features a benzimidazole core structure Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways, again depending on the specific biological activity they exhibit .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
Imidazole derivatives have been known to exhibit a range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
N-Methylation: The final step involves the N-methylation of the acetamide group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A methylated derivative of benzimidazole.
Ethylbenzimidazole: An ethylated derivative of benzimidazole.
Uniqueness
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl(phenyl)carbamoyl group and the N-methylacetamide moiety enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-ethyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-4-24(17-10-6-5-7-11-17)21(27)15-25-19-13-9-8-12-18(19)22-20(25)14-23(3)16(2)26/h5-13H,4,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFNFYFIKNKQPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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